3,4-Dibromo-Mal-PEG4-t-butyl ester 3,4-Dibromo-Mal-PEG4-t-butyl ester 3,4-Dibromo-Mal-PEG4-t-butyl ester is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 2030168-38-6
VCID: VC0516004
InChI: InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Molecular Formula: C19H29Br2NO8
Molecular Weight: 559.25

3,4-Dibromo-Mal-PEG4-t-butyl ester

CAS No.: 2030168-38-6

Cat. No.: VC0516004

Molecular Formula: C19H29Br2NO8

Molecular Weight: 559.25

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Dibromo-Mal-PEG4-t-butyl ester - 2030168-38-6

Specification

CAS No. 2030168-38-6
Molecular Formula C19H29Br2NO8
Molecular Weight 559.25
IUPAC Name tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3
Standard InChI Key JOTPXNOGHQCGCY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Appearance Solid powder

Introduction

Chemical Structure and Properties

3,4-Dibromo-Mal-PEG4-t-butyl ester (CAS: 2030168-38-6) contains a dibromomaleimide group with bromine atoms attached to each of the alkene carbons, a tetraethylene glycol (PEG4) chain, and a terminal t-butyl protected carboxylic acid. The molecular formula is C19H29Br2NO8 with a molecular weight of 559.24 g/mol .

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that make it suitable for various applications in bioconjugation chemistry. Table 1 summarizes the key physical and chemical properties of 3,4-Dibromo-Mal-PEG4-t-butyl ester.

Table 1: Physical and Chemical Properties of 3,4-Dibromo-Mal-PEG4-t-butyl ester

PropertyValue
CAS Number2030168-38-6
Molecular FormulaC19H29Br2NO8
Molecular Weight559.24 g/mol
Boiling Point557.0±50.0 °C (Predicted)
Density1.503±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO, DMF, DCM
pKa-6.39±0.60 (Predicted)
Physical StateSolid

The compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), which facilitates its use in various chemical synthesis procedures . The hydrophilic polyethylene glycol chain significantly enhances the water solubility of conjugated molecules, making it particularly valuable for applications in biological systems.

Structural Features

The structure of 3,4-Dibromo-Mal-PEG4-t-butyl ester contains three functionally important components:

  • Dibromomaleimide group: Contains two bromine atoms that serve as leaving groups, allowing for nucleophilic substitution reactions with thiol-containing molecules.

  • Polyethylene glycol (PEG4) chain: Provides water solubility and flexibility to the molecule.

  • tert-Butyl ester group: Acts as a protecting group for the carboxylic acid, which can be removed under acidic conditions to expose the reactive carboxylic acid for further conjugation .

This unique combination of functional groups makes the compound a versatile tool in bioconjugation chemistry, particularly for site-specific protein modifications.

Synthesis and Production

3,4-Dibromo-Mal-PEG4-t-butyl ester is synthesized through a multi-step process that involves the formation of the dibromomaleimide moiety and its subsequent attachment to the PEG chain with a terminal t-butyl ester group.

Synthetic Route

The synthesis typically involves the following key steps:

  • Preparation of the dibromomaleimide core structure

  • Synthesis of the PEG4 chain with appropriate functional groups

  • Conjugation of the dibromomaleimide to the PEG chain

  • Protection of the terminal carboxylic acid with a t-butyl group

The precise synthetic methodology may vary among manufacturers, but the general approach follows these principles to ensure high purity and yield of the final product.

Chemical Reactions

The primary chemical reactions involved in the utilization of 3,4-Dibromo-Mal-PEG4-t-butyl ester include:

  • Nucleophilic substitution reactions at the dibromomaleimide moiety, particularly with thiol groups

  • Hydrolysis of the t-butyl ester under acidic conditions, typically using trifluoroacetic acid (TFA)

  • Subsequent conjugation reactions with the exposed carboxylic acid group

These reactions form the basis for the compound's application in various bioconjugation strategies .

Applications in Bioconjugation

3,4-Dibromo-Mal-PEG4-t-butyl ester serves as a valuable tool in bioconjugation chemistry due to its unique reactivity profile and functional group composition.

Site-Selective Protein Modification

The dibromomaleimide group allows for site-selective conjugation through reaction with thiol groups, making it particularly useful for protein modification. Unlike typical maleimides, dibromomaleimide permits two points of attachment since each bromine can be substituted with a thiol to form two thioether bonds .

This property is especially valuable when working with proteins containing disulfide bridges. The two bromine atoms act as excellent leaving groups when reacting with nucleophilic thiol groups, such as the two cysteines resulting from the reduction of a disulfide bridge. The insertion of a 2-carbon bridge into a disulfide bond maintains the structural integrity and activity of the protein of interest .

Antibody-Drug Conjugate Development

One of the most significant applications of 3,4-Dibromo-Mal-PEG4-t-butyl ester is in the development of antibody-drug conjugates (ADCs). The dibromomaleimide-thiol reaction is fast, efficient, high-yielding, site-specific, and generates stable products that retain their full biological activity .

This approach represents an ideal methodology for creating homogeneous conjugation products. For example, researchers have successfully conjugated doxorubicin with trastuzumab using dibromomaleimide linkers. Under optimized controlled sequential methods, drug-to-antibody ratios (DAR) of 1, 2, 3, and 4 can be achieved. This allows for the production of homogeneous, stable ADCs with high yields .

PROTAC Development

3,4-Dibromo-Mal-PEG4-t-butyl ester (also referred to as 3,4-Dibromo-Mal-PEG4-Boc) is increasingly being utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeric Molecules (PROTACs) .

PROTACs are heterobifunctional protein degraders composed of two different ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing a promising approach for developing targeted therapeutics, particularly for cancer treatment .

The hydrophilic PEG4 component of 3,4-Dibromo-Mal-PEG4-t-butyl ester provides water solubility and appropriate spacing between the two functional groups in PROTAC molecules, enhancing their efficacy in biological systems .

Chemical Reactivity

The chemical reactivity of 3,4-Dibromo-Mal-PEG4-t-butyl ester is primarily defined by its three functional components: the dibromomaleimide group, the PEG chain, and the t-butyl ester.

Dibromomaleimide Reactivity

The dibromomaleimide moiety exhibits high selectivity toward thiol groups, making it ideal for conjugation with cysteine residues in proteins. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces a bromine atom. The resulting thioether bond is stable under physiological conditions .

A notable feature of dibromomaleimide chemistry is the ability to perform sequential substitutions, allowing for the attachment of two different thiol-containing molecules to the same maleimide core. This property enables the development of complex conjugates with defined stoichiometry and orientation .

t-Butyl Ester Deprotection

The t-butyl ester group serves as a protecting group for the carboxylic acid, preventing unwanted reactions during conjugation procedures. The deprotection typically occurs under acidic conditions, commonly using trifluoroacetic acid (TFA). The resulting free carboxylic acid can then participate in additional conjugation reactions, such as amide bond formation with amine-containing molecules.

This orthogonal reactivity—where the dibromomaleimide reacts selectively with thiols and the carboxylic acid (after deprotection) reacts with amines—provides a versatile platform for creating complex bioconjugates through sequential modification steps .

SupplierProduct CodePurityPackage Sizes
Creative BiolabsWJY-0323-LS1298%Research quantities
AxisPharmAP11500≥95%Custom packaging
Xi'an Confluore Biological TechnologyNot specifiedNot specifiedResearch quantities
Alpha BiopharmaceuticalsNot specifiedNot specifiedResearch quantities
TargetMol ChemicalsNot specifiedNot specifiedResearch quantities
NextpeptideNot specifiedNot specifiedResearch quantities
BLD PharmNot specifiedNot specifiedResearch quantities

The compound is typically supplied as a solid with purity specifications of 95% or higher, making it suitable for most research applications .

Structural Analogs and Related Compounds

Several structural analogs of 3,4-Dibromo-Mal-PEG4-t-butyl ester exist, differing primarily in the length of the PEG chain or the terminal functional group.

PEG Length Variations

Analogs with different PEG chain lengths include:

  • 3,4-Dibromo-Mal-PEG2-Amine TFA salt (shorter PEG chain)

  • 3,4-Dibromo-Mal-PEG8-t-butyl ester (longer PEG chain)

These variations allow researchers to tune the hydrophilicity, flexibility, and spacing properties of the linker based on specific application requirements.

Terminal Group Variations

Analogs with different terminal functional groups include:

  • 3,4-Dibromo-Mal-PEG4-Acid (free carboxylic acid)

  • 3,4-Dibromo-Mal-PEG4-NHS ester (activated ester for amine conjugation)

  • 3,4-Dibromo-Mal-PEG4-Amine (terminal amine group)

Table 3 presents a comparison of these related compounds.

Table 3: Structural Analogs of 3,4-Dibromo-Mal-PEG4-t-butyl ester

CompoundPEG UnitsTerminal GroupMW (g/mol)Key Application Difference
3,4-Dibromo-Mal-PEG2-Amine TFA2Amine (TFA salt)386.04Shorter linker for constrained spacing
3,4-Dibromo-Mal-PEG4-Acid4Carboxylic acid503.10Direct conjugation to amines
3,4-Dibromo-Mal-PEG4-NHS ester4NHS ester600.20Activated for amine conjugation
3,4-Dibromo-Mal-PEG8-t-butyl ester8t-butyl ester735.50Extended linker length

These structural variations expand the utility of dibromomaleimide chemistry in bioconjugation applications by providing options for different spacing, hydrophilicity, and conjugation chemistries .

Research Findings and Future Directions

Research involving 3,4-Dibromo-Mal-PEG4-t-butyl ester and related dibromomaleimide compounds has focused primarily on their application in developing targeted therapeutics and bioconjugates.

Key Research Findings

Dibromomaleimide-based PEG linkers have demonstrated several advantages in bioconjugation applications:

  • Site-specific conjugation with excellent control over the location and stoichiometry of modification

  • High reaction efficiency, minimizing the use of excess reagents

  • Compatibility with sensitive biomolecules

  • Generation of stable conjugates that maintain biological activity

Particularly noteworthy is the application in antibody-drug conjugate development, where dibromomaleimide chemistry allows for precise control over drug-to-antibody ratios while maintaining antibody structure and function .

Future Research Directions

Future research involving 3,4-Dibromo-Mal-PEG4-t-butyl ester is likely to explore:

  • Optimization of conjugation protocols for specific therapeutic applications

  • Development of novel PROTAC molecules for targeted protein degradation

  • Exploration of dual-functionalization strategies leveraging both the dibromomaleimide and carboxylic acid functional groups

  • Investigation of structure-activity relationships to optimize linker properties for specific therapeutic targets

The versatility of this compound suggests it will continue to play an important role in the development of next-generation bioconjugates and targeted therapeutics .

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